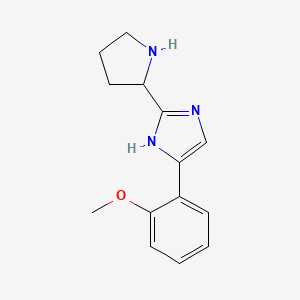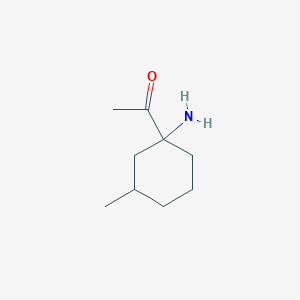
1-(1-Amino-3-methylcyclohexyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Amino-3-methylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a derivative of cyclohexane, featuring an amino group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-3-methylcyclohexyl)ethan-1-one can be achieved through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. This enzymatic process is optimized under specific conditions, such as enzyme loading, substrate loading, temperature, and pH .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts like transaminases in the presence of co-solvents such as dimethylsulfoxide has been shown to be effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Amino-3-methylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amines or alkylated products.
Applications De Recherche Scientifique
1-(1-Amino-3-methylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-Amino-3-methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence biological pathways and result in specific physiological effects .
Comparaison Avec Des Composés Similaires
1-(1-Amino-3-methylcyclohexyl)ethan-1-ol: A related compound with a hydroxyl group instead of a ketone group.
1-(1-Amino-3-methylcyclohexyl)propan-1-one: A similar compound with an extended carbon chain.
Uniqueness: 1-(1-Amino-3-methylcyclohexyl)ethan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(1-amino-3-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7-4-3-5-9(10,6-7)8(2)11/h7H,3-6,10H2,1-2H3 |
Clé InChI |
BLZFNIMROJSFJY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


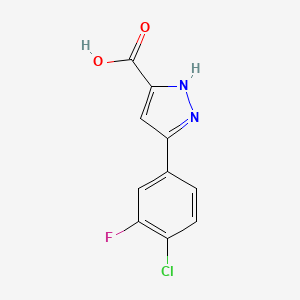
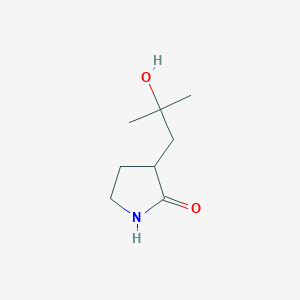
![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
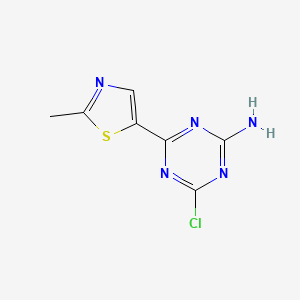

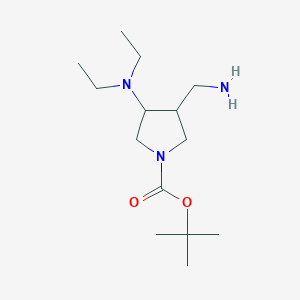
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

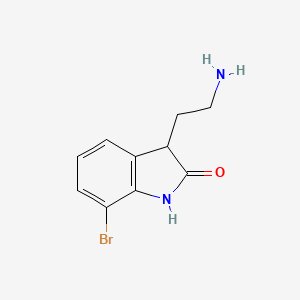
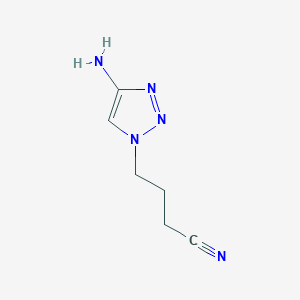
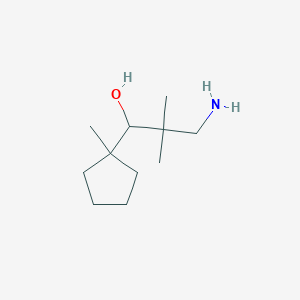
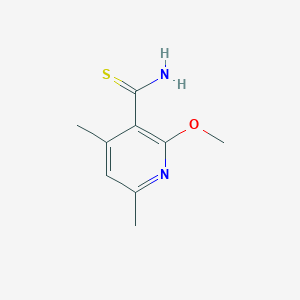
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
